molecular formula C15H20N6O3S B2780191 [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1903637-36-4

[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2780191
CAS No.: 1903637-36-4
M. Wt: 364.42
InChI Key: YPYBRPJCYSMLMV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety modified by a sulfone-containing tetrahydrothiopyran group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antiproliferative effects . The triazolopyrimidine scaffold is widely explored due to its structural resemblance to purine bases, enabling interactions with biological targets such as tubulin and nucleotide-binding enzymes . The piperazine-tetrahydrothiopyran sulfone substituent enhances solubility and metabolic stability, critical for drug-like properties .

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S/c22-14(13-17-15-16-4-1-5-21(15)18-13)20-8-6-19(7-9-20)12-2-10-25(23,24)11-3-12/h1,4-5,12H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBRPJCYSMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its efficacy against cancer cell lines and its mechanism of action.

Chemical Structure

The compound can be described by the following structural formula:

C14H19N5O2S\text{C}_{14}\text{H}_{19}\text{N}_5\text{O}_2\text{S}

Anticancer Properties

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of compounds related to this structure were synthesized and tested for their effects on human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Key Findings:

  • Compound H12 : Exhibited IC50 values of 9.47 µM against MGC-803, 9.58 µM against HCT-116, and 13.1 µM against MCF-7, outperforming the standard drug 5-Fluorouracil (5-Fu) in terms of potency .
  • Mechanism of Action : Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2, AKT). It also induced apoptosis and caused G2/M phase arrest in MGC-803 cells .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

Antimicrobial Properties

In addition to anticancer activity, compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.

Example Studies:

  • Triazolethione Derivatives : A study highlighted the cytotoxic effects of triazolethione derivatives against human malignant cell lines (MCF-7 and Bel-7402), showcasing their potential as anticancer agents while also exhibiting antibacterial properties .

Case Study 1: Synthesis and Evaluation

A recent investigation focused on synthesizing novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives combined with piperazine moieties. The synthesized compounds were screened for their biological activities against several cancer cell lines and showed significant cytotoxicity compared to standard treatments.

Case Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the anticancer effects of these compounds. It was found that certain derivatives could disrupt tubulin polymerization and induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Triazolopyrimidine Derivatives :

  • 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Yang et al., 2019): This derivative replaces the methanone-piperazine group with a carboxamide, reducing lipophilicity. It exhibits potent antiproliferative activity (IC₅₀ = 0.8–2.3 µM) against cancer cell lines by targeting tubulin polymerization .
  • Pyrazolo[1,5-a]pyrimidines (): These lack the triazole ring but share a fused pyrimidine core. They are synthesized via cyclocondensation of enolates with amines and show moderate antimicrobial activity .

Piperazine-Linked Analogues :

  • 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine ():
    Features a pyrimidine-piperazine linkage but replaces the triazolopyrimidine core with an imidazopyridine-thione. This compound’s bioactivity is uncharacterized, but its synthesis highlights the versatility of piperazine in modulating solubility .
  • Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substitutes the triazolopyrimidine with a thiophene ring, demonstrating the role of electron-deficient aryl groups in enhancing receptor binding affinity .
Substituent Modifications

Sulfone-Containing Derivatives :
The tetrahydrothiopyran sulfone group in the target compound distinguishes it from analogues like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (), which lacks the sulfone moiety. Sulfonation improves metabolic stability and hydrogen-bonding capacity, critical for pharmacokinetics .

Heteroatom Variations :

  • 1,3,4-Thiadiazole-Triazolo[1,5-a]pyrimidine Hybrids ():
    These incorporate sulfur-rich thiadiazole rings, enhancing electrophilic reactivity but reducing aqueous solubility compared to the target compound’s piperazine-sulfone system .
Key Structural Data
Compound Class Core Structure Key Substituents Bioactivity Highlights
Target Compound Triazolopyrimidine Piperazine-tetrahydrothiopyran sulfone Tubulin inhibition (hypothesized)
2-Amino-triazolo-pyrimidine Triazolopyrimidine Carboxamide Antiproliferative (IC₅₀ < 3 µM)
Pyrazolo[1,5-a]pyrimidines Pyrazolopyrimidine Methyl/phenyl groups Antimicrobial (MIC = 8–32 µg/mL)
Thiophene-piperazine hybrids Thiophene-methanone Trifluoromethylphenyl Serotonin receptor modulation

Q & A

Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[1,5-a]pyrimidine core in this compound?

  • Methodological Answer : The core can be synthesized via multi-component reactions using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) in a fused state or solvent mixtures (ethanol/water). This approach avoids harsh conditions and enables high yields . Alternative routes involve cyclocondensation of heterocyclic amines with 1,3-dicarbonyl derivatives, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses . For the piperazine-sulfone substituent, coupling reactions (e.g., amidation or nucleophilic substitution) using dichloromethane or DMF as solvents are common, with careful control of stoichiometry to avoid side products .

Q. How can researchers verify the structural integrity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Combine elemental analysis (C, H, N content) with spectral characterization:
  • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.0–9.0 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar triazolopyrimidine core with dihedral angles <60° between substituents) .

Q. What solvents and reaction conditions optimize the introduction of the piperazine-sulfone moiety?

  • Methodological Answer :
  • Solvents : Dichloromethane (for nucleophilic substitutions) or ethanol (for reflux conditions) are preferred due to their polarity and inertness .
  • Catalysts : Palladium on carbon (for cross-couplings) or copper iodide (for Ullmann-type reactions) enhance piperazine-aryl bond formation .
  • Temperature : Moderate heating (60–80°C) minimizes decomposition of the sulfone group while ensuring reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the thiopyran-sulfone moiety's biological impact?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with varying sulfone substituents (e.g., replacing thiopyran with cyclohexane or altering sulfone oxidation states).

  • Biological assays : Test against targets like kinases or GPCRs, comparing IC50_{50} values. For example, halogenated analogs (e.g., 4-chlorophenyl) show enhanced receptor affinity due to hydrophobic interactions .

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses of the sulfone group in enzyme active sites .

    Analog Structural Modification Biological Activity Reference
    3-Ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidineTriazole-pyrimidine coreAntitumor (IC50_{50} = 2.1 μM)
    PKI-402Morpholine substituentAnticancer (EGFR inhibition)

Q. What advanced analytical techniques resolve crystallographic ambiguities in triazolopyrimidine derivatives?

  • Methodological Answer :
  • High-resolution X-ray diffraction : Refine crystal structures using SHELX or OLEX2 software, focusing on hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) and thermal displacement parameters .
  • Solid-state NMR : Resolve 15N^{15}N chemical shifts to distinguish tautomeric forms of the triazole ring .
  • Dynamic light scattering (DLS) : Assess polymorphism in recrystallized samples, which can affect bioavailability .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation .
  • Dose-response calibration : Use randomized block designs with split-split plots (e.g., 4 replicates, 5 plants/group) to account for biological variability .
  • Mechanistic studies : Compare in vitro target inhibition (e.g., enzyme assays) with in vivo efficacy (e.g., tumor xenograft models) to isolate off-target effects .

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